molecular formula C12H11N3O B6168788 3-phenyl-1-(pyridin-3-yl)urea CAS No. 2000-55-7

3-phenyl-1-(pyridin-3-yl)urea

Cat. No. B6168788
CAS RN: 2000-55-7
M. Wt: 213.2
InChI Key:
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Description

3-phenyl-1-(pyridin-3-yl)urea is an organic compound that belongs to the class of ureas . It has a molecular weight of 213.24 .


Synthesis Analysis

The synthesis of 3-phenyl-1-(pyridin-3-yl)urea and similar compounds has been a topic of research. For instance, one study discusses the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of 3-phenyl-1-(pyridin-3-yl)urea can be represented by the InChI code: 1S/C12H11N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H, (H2,14,15,16) .


Physical And Chemical Properties Analysis

3-phenyl-1-(pyridin-3-yl)urea is a solid at room temperature with a melting point between 164-169 degrees Celsius . Its molecular weight is 213.24 .

Scientific Research Applications

Antiproliferative Activity

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and subjected to in vitro antiproliferative screening against National Cancer Institute (NCI)-60 human cancer cell lines of nine different cancer types . This highlights the potential of 3-phenyl-1-(pyridin-3-yl)urea in cancer research and treatment .

Nonlinear Optical Properties

A first principles study of key electronic, optical, second and third order nonlinear optical properties of a novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one was conducted . The study confirmed the potential applications of the molecule in nonlinear optics, as it exhibited many-fold higher static and dynamic polarizability than that of urea .

Antibacterial and Antifungal Activity

Derivatives of 3-phenyl-1-(pyridin-3-yl)urea have shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This suggests potential applications in the development of new antimicrobial agents .

Anticancer Activity

The compound has shown anticancer activity against lung cancer . This further emphasizes its potential in cancer research and treatment .

Anti-Inflammatory Activity

Newly synthesized compounds were screened for their anti-inflammatory activities. Some of the compounds exhibited excellent anti-inflammatory activities compared to the standard drug diclofenac sodium .

Analgesic Activity

Some compounds have shown moderate analgesic activities compared to the standard drug pentazocine . This suggests potential applications in pain management .

Cytotoxic Activity

The compounds were also screened for their cytotoxic activities . This could be relevant in the development of new drugs with cytotoxic properties .

Antitubercular Activity

The compounds were subjected to antitubercular activities studies . This suggests potential applications in the treatment of tuberculosis .

Safety and Hazards

3-phenyl-1-(pyridin-3-yl)urea is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research could focus on the synthesis of novel derivatives of 3-phenyl-1-(pyridin-3-yl)urea and their potential applications. For instance, one study discusses the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and their potential applications in pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity, and antioxidant activity .

properties

IUPAC Name

1-phenyl-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYYDBHEGTTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350154
Record name 1-phenyl-3-pyridin-3-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-pyridin-3-ylurea

CAS RN

2000-55-7
Record name 1-phenyl-3-pyridin-3-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1-(pyridin-3-yl)urea
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